molecular formula C8H13N3 B1367798 N-methyl-1-pyrazin-2-ylpropan-2-amine CAS No. 937642-61-0

N-methyl-1-pyrazin-2-ylpropan-2-amine

Cat. No. B1367798
M. Wt: 151.21 g/mol
InChI Key: ITYOKRJDUQGDII-UHFFFAOYSA-N
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Description

“N-methyl-1-pyrazin-2-ylpropan-2-amine” is a chemical compound with the CAS number 937642-61-0 . It’s offered by several suppliers for experimental and research use .

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field : Medical Chemistry
  • Application Summary : Pyrazinamide, a pyrazine derivative, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Organic Synthesis and Drug Development

  • Scientific Field : Organic Chemistry
  • Application Summary : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
  • Methods of Application : This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .
  • Results : The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Pyrrolopyrazine Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Propargylamines

  • Scientific Field : Organic Chemistry
  • Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties. Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
  • Methods of Application : This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
  • Results : Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Monoselective N-Methylation of Amides

  • Scientific Field : Organic Chemistry
  • Application Summary : Phenyl trimethylammonium iodide (PhMe3NI) is used as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds .
  • Methods of Application : The method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a reagent for N-methylation .
  • Results : The method has high functional group tolerance and excellent monoselectivity for amides, making it attractive for late-stage methylation of bioactive compounds .

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes and have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
  • Methods of Application : The synthetic routes for these heterocycles include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
  • Results : These heterocycles have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, GABA A allosteric modulating activity, and have been incorporated into polymers for use in solar cells .

properties

IUPAC Name

N-methyl-1-pyrazin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYOKRJDUQGDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586314
Record name N-Methyl-1-(pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-pyrazin-2-ylpropan-2-amine

CAS RN

937642-61-0
Record name N-Methyl-1-(pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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